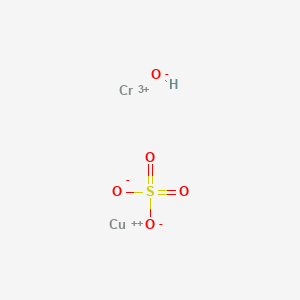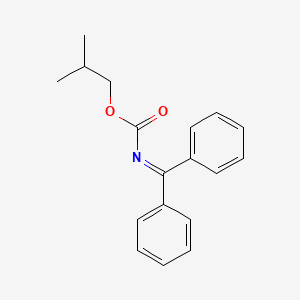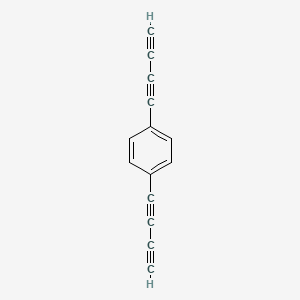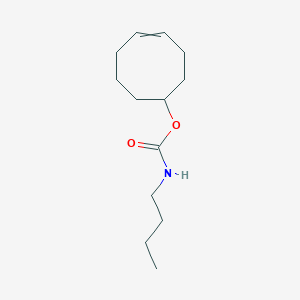
Cyclooct-4-en-1-yl butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooct-4-en-1-yl butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by a cyclooctene ring attached to a butylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclooct-4-en-1-yl butylcarbamate typically involves the reaction of cyclooct-4-en-1-ol with butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine to enhance the nucleophilicity of the alcohol group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Cyclooct-4-en-1-yl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Cyclooct-4-en-1-yl butylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Cyclooct-4-en-1-yl butylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of cyclooct-4-en-1-yl butylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission.
類似化合物との比較
Similar Compounds
Cyclooct-4-en-1-ylmethanol: Similar structure but with a hydroxyl group instead of a carbamate group.
Cyclooct-4-en-1-yl acetate: Contains an acetate group instead of a carbamate group.
Cyclooct-4-en-1-ylamine: Contains an amine group instead of a carbamate group.
Uniqueness
Cyclooct-4-en-1-yl butylcarbamate is unique due to its specific combination of a cyclooctene ring and a butylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
138554-35-5 |
|---|---|
分子式 |
C13H23NO2 |
分子量 |
225.33 g/mol |
IUPAC名 |
cyclooct-4-en-1-yl N-butylcarbamate |
InChI |
InChI=1S/C13H23NO2/c1-2-3-11-14-13(15)16-12-9-7-5-4-6-8-10-12/h4-5,12H,2-3,6-11H2,1H3,(H,14,15) |
InChIキー |
WWCCRGMIWUANJK-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OC1CCCC=CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


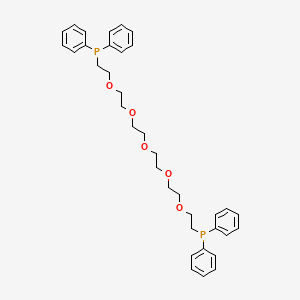
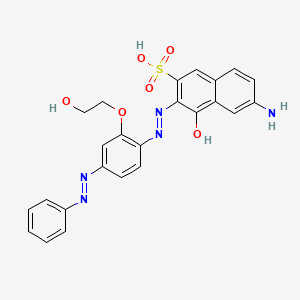

![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
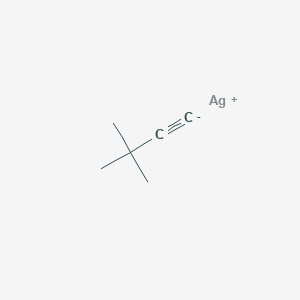
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
